E7820
Overview
Description
E-7820, also known as N-(3-Cyano-4-methyl-1H-indol-7-yl)-3-cyanobenzene-sulfonamide, is an aromatic sulfonamide derivative. It is a unique angiogenesis inhibitor that suppresses the expression of integrin alpha2 subunit on endothelial cells. This compound has shown significant potential in inhibiting tumor-induced angiogenesis and tumor growth in various experimental models .
Mechanism of Action
E7820, also known as 3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide, is an aromatic sulfonamide derivative with potential antiangiogenic and antitumor activities .
Target of Action
The primary target of this compound is the Integrin α2 subunit . Integrins are transmembrane receptors that play a significant role in cell adhesion and migration, proliferation, and differentiation of human endothelial cells . This compound also targets RBM39 , a splicing factor essential for the survival of AML cells with splicing factor mutations .
Mode of Action
This compound inhibits angiogenesis by suppressing the expression of the integrin α2 subunit on endothelium . It acts as a “molecular glue” by stabilizing the formation of a complex between co-activator of activating protein 1 and oestrogen receptors (CAPERα) and DDB-1 and cullin-4 associated factor 15 (DCAF15), resulting in the increased proteasomal degradation of the former .
Biochemical Pathways
This compound disrupts the normal functioning of the integrin α2 subunit, leading to inhibition of cell-cell interactions and endothelial cell-matrix . It also causes global disruption of mRNA splicing, which is more pronounced in cell lines bearing splicing factor mutations compared to the parental wild-type splicing cells .
Pharmacokinetics
This compound is orally administered and has been shown to be safe and tolerable at a dose of 50 mg twice daily . The exposure of this compound following twice-daily administration was dose-proportional .
Result of Action
This compound inhibits in vitro proliferation and tube formation of human umbilical vascular endothelial cells (HUVEC) . It also results in the inhibition of tumor-induced angiogenesis in mouse models and inhibits tumor growth of human colorectal tumor cell lines . It can increase integrin α2 expression in the pre-osteoblast mc3t3 cell line .
Action Environment
The action of this compound can be influenced by the cellular environment. For instance, it has been shown to induce differential cell line-specific responses of integrin α2 expression . Further investigation of the differential functioning of CAPERα and the integrin α2 promoter in cells of various origin would be necessary to more clearly differentiate between cell lines that will positively respond to this compound from those that will not .
Preparation Methods
The synthesis of E-7820 involves several steps, starting with the preparation of the indole derivative. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the indole derivative with a sulfonyl chloride under basic conditions.
Industrial production methods for E-7820 are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.
Chemical Reactions Analysis
E-7820 undergoes various chemical reactions, including:
Oxidation: E-7820 can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the cyano groups or other functional groups present in the molecule.
Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
E-7820 has a wide range of scientific research applications, including:
Cancer Research: E-7820 is primarily used as an angiogenesis inhibitor in cancer research. .
Biological Studies: E-7820 is used to study the role of integrins in endothelial cell function and angiogenesis.
Drug Development: E-7820 serves as a lead compound for the development of new angiogenesis inhibitors and anti-cancer drugs.
Comparison with Similar Compounds
E-7820 is unique compared to other angiogenesis inhibitors due to its specific mechanism of action targeting integrin alpha2. Similar compounds include:
Bevacizumab: An antibody that inhibits vascular endothelial growth factor (VEGF).
Sunitinib: A small molecule inhibitor targeting multiple receptor tyrosine kinases.
Sorafenib: Another multi-kinase inhibitor with anti-angiogenic properties
E-7820’s specificity for integrin alpha2 makes it a valuable tool for studying integrin-mediated processes and developing targeted therapies.
Properties
IUPAC Name |
3-cyano-N-(3-cyano-4-methyl-1H-indol-7-yl)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N4O2S/c1-11-5-6-15(17-16(11)13(9-19)10-20-17)21-24(22,23)14-4-2-3-12(7-14)8-18/h2-7,10,20-21H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWGUASZLXHYWIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CNC2=C(C=C1)NS(=O)(=O)C3=CC=CC(=C3)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20183142 | |
Record name | E 7820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289483-69-8 | |
Record name | E 7820 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289483698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | E-7820 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12505 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | E 7820 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20183142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | E-7820 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TVH5K7949N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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